Niclosamid-Olamin

Übersicht

Beschreibung

Niclosamide ethanolamine salt is a derivative of niclosamide, a well-known anthelmintic agent used primarily to treat tapeworm infections. This compound is particularly effective against mollusks and is used in various formulations to control snail populations, which are intermediate hosts for schistosomiasis . Niclosamide ethanolamine salt is also being explored for its potential in treating other diseases, including cancer and idiopathic pulmonary fibrosis .

Wissenschaftliche Forschungsanwendungen

Niclosamid-Ethanolamin-Salz hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Reagenz in verschiedenen chemischen Reaktionen und Syntheseprozessen verwendet.

Biologie: Die Verbindung wird auf ihre Auswirkungen auf zelluläre Prozesse und Signalwege untersucht.

5. Wirkmechanismus

Niclosamid-Ethanolamin-Salz übt seine Wirkung über mehrere Mechanismen aus :

Hemmung der Glukoseaufnahme: Es blockiert die Aufnahme von Glukose durch Parasiten, was zu einer Energieminderung führt.

Entkopplung der oxidativen Phosphorylierung: Die Verbindung stört die Elektronentransportkette und verhindert so die ATP-Synthese.

Induktion von Autophagie: Es stimuliert die Autophagie, was zum Abbau zellulärer Komponenten führt.

Molekulare Ziele: Die primären Ziele sind Enzyme, die am Energiestoffwechsel und an Signalwegen wie PI3K-mTORC1 beteiligt sind.

Wirkmechanismus

Target of Action

Niclosamide-olamine, also known as Niclosamide ethanolamine salt or Clonitralid, primarily targets the cellular mitochondrial oxidation and phosphorylation processes . It also interacts with RNA-binding protein HuR and PD-L1 mRNA . The role of these targets is crucial in the energy metabolism of cells and in modulating immune responses .

Mode of Action

Niclosamide-olamine works by inhibiting the cellular mitochondrial oxidation and phosphorylation processes, thereby preventing ATP synthesis . It also acts by uncoupling the electron transport chain . Furthermore, it modulates the HuR-PD-L1 axis, reducing PD-L1 by inhibiting HuR cytoplasmic translocation and diminishing glycosylation of PD-L1 .

Biochemical Pathways

Niclosamide-olamine affects multiple biochemical pathways. It inhibits oncogenic pathways such as Wnt/β-catenin, Ras, Stat3, Notch, E2F-Myc, NF-κB, and mTOR, and activates tumor suppressor signaling pathways such as p53, PP2A, and AMPK . It also targets endosomes by a mode of action distinct from that of endosomal pH neutralizing agents .

Pharmacokinetics

Niclosamide-olamine’s pharmacokinetics reveal that it has a dose-linear behavior and is described by a 3-compartmental model . Its absolute bioavailability is estimated to be 86% .

Result of Action

In cancer cells, it enhances T cell-mediated killing and significantly improves the efficacy of anti-PD-1 immunotherapy .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Niclosamide-olamine. It is known that the compound is used in various environments, including for the treatment of tapeworm infections in humans and animals, and to control aquatic pests

Biochemische Analyse

Biochemical Properties

Clonitralid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, Clonitralid has been shown to inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall metabolic flux. The nature of these interactions often involves binding to the active sites of enzymes, leading to inhibition or modulation of their activity .

Cellular Effects

Clonitralid exerts significant effects on various types of cells and cellular processes. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, Clonitralid has been observed to impact the expression of genes involved in stress responses and metabolic regulation. Additionally, it can disrupt normal cellular metabolism, leading to changes in energy production and utilization .

Molecular Mechanism

The molecular mechanism of Clonitralid involves its binding interactions with biomolecules. Clonitralid can inhibit or activate enzymes by binding to their active sites, leading to changes in their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in altered cellular functions and responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Clonitralid change over time. The stability and degradation of Clonitralid can influence its long-term effects on cellular function. Studies have shown that Clonitralid remains stable under certain conditions but may degrade over time, leading to reduced efficacy. Long-term exposure to Clonitralid has been associated with changes in cellular function, including alterations in metabolic processes and stress responses .

Dosage Effects in Animal Models

The effects of Clonitralid vary with different dosages in animal models. At lower doses, Clonitralid may exhibit beneficial effects, such as controlling pest populations. At higher doses, it can cause toxic or adverse effects, including damage to vital organs and disruption of normal physiological functions. Threshold effects have been observed, where a certain dosage level leads to significant changes in the biological response .

Metabolic Pathways

Clonitralid is involved in several metabolic pathways, interacting with enzymes and cofactors. It can affect metabolic flux by inhibiting key enzymes, leading to changes in metabolite levels. These interactions can disrupt normal metabolic processes, resulting in altered energy production and utilization .

Transport and Distribution

Within cells and tissues, Clonitralid is transported and distributed through various mechanisms. It interacts with transporters and binding proteins, affecting its localization and accumulation. These interactions can influence the overall efficacy and toxicity of Clonitralid, as its distribution within the body determines its biological activity .

Subcellular Localization

The subcellular localization of Clonitralid plays a crucial role in its activity and function. Clonitralid can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization affects its interactions with biomolecules and its overall impact on cellular processes .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Herstellung von Niclosamid-Ethanolamin-Salz beinhaltet die Reaktion von Niclosamid mit Monoethanolamin. Der Prozess umfasst typischerweise die folgenden Schritte :

Reaktanten: Niclosamid und Monoethanolamin werden in einem Lösungsmittel wie Methanol, Ethanol oder einer Methanol-Wasser-Lösung gemischt.

Reaktionsbedingungen: Die Mischung wird auf einen Temperaturbereich von 50-64°C erhitzt und 3-5 Stunden unter Rückfluss gehalten.

Produkt-Isolierung: Nach der Reaktion wird die Mischung auf Raumtemperatur abgekühlt, und das Produkt wird durch Filtration isoliert. Der Filterkuchen wird gewaschen und getrocknet, um das Endprodukt als gelbes kristallines Pulver zu erhalten.

Industrielle Produktionsmethoden: In industriellen Umgebungen folgt die Produktion von Niclosamid-Ethanolamin-Salz ähnlichen Schritten, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung großer Reaktoren und effizienter Filtrationssysteme, um eine hohe Ausbeute und Reinheit des Produkts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: Niclosamid-Ethanolamin-Salz durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Oxidationsprodukte zu bilden.

Reduktion: Die Verbindung kann reduziert werden, um Amin-Derivate zu bilden.

Substitution: Sie kann Substitutionsreaktionen eingehen, bei denen funktionelle Gruppen durch andere Gruppen ersetzt werden.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden verwendet.

Substitution: Reagenzien wie Halogene und Alkylierungsmittel werden eingesetzt.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise kann Oxidation zur Bildung von Nitroderivaten führen, während Reduktion Amin-Derivate ergeben kann .

Vergleich Mit ähnlichen Verbindungen

Niclosamid-Ethanolamin-Salz ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seiner multi-zielgerichteten Wirkung und der breiten Palette von Anwendungen einzigartig :

Eigenschaften

Key on ui mechanism of action |

/Bayluscide/ ... is an effective inhibitor of oxidative phosphorylation, but ... is highly selective. |

|---|---|

CAS-Nummer |

1420-04-8 |

Molekularformel |

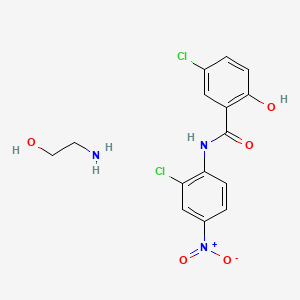

C15H15Cl2N3O5 |

Molekulargewicht |

388.2 g/mol |

IUPAC-Name |

4-chloro-2-[(2-chloro-4-nitrophenyl)carbamoyl]phenolate;2-hydroxyethylazanium |

InChI |

InChI=1S/C13H8Cl2N2O4.C2H7NO/c14-7-1-4-12(18)9(5-7)13(19)16-11-3-2-8(17(20)21)6-10(11)15;3-1-2-4/h1-6,18H,(H,16,19);4H,1-3H2 |

InChI-Schlüssel |

XYCDHXSQODHSLG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)O.C(CO)N |

Kanonische SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])Cl)NC(=O)C2=C(C=CC(=C2)Cl)[O-].C(CO)[NH3+] |

Aussehen |

Solid powder |

Color/Form |

BRIGHT YELLOW, CRYSTALLINE |

melting_point |

421 to 446 °F (NTP, 1992) 216 °C |

Key on ui other cas no. |

1420-04-8 |

Physikalische Beschreibung |

Clonitralid is a yellow solid. Insoluble in water. (NTP, 1992) Yellow-brown solid; [Merck Index] Bright yellow solid; [HSDB] |

Piktogramme |

Irritant; Environmental Hazard |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Verwandte CAS-Nummern |

50-65-7 (Parent) 141-43-5 (Parent) |

Haltbarkeit |

ETHANOLAMINE SALT IS HIGHLY STABLE TO HEAT & IS HYDROLYZED ONLY BY HOT STRONG ACIDS & ALKALIES |

Löslichkeit |

Insoluble (NTP, 1992) Nearly insol in water, n-hexane, dichloromethane, 2-propanol, toluene. Water solubility = 0.1 g/L at 20 °C In hexane and toluene, <0.1 g/L at 20 °C; in dichloromethane, 0.015 g/L at 20 °C; in isopropanol, 0.25 g/L at 20 °C. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Bayer 2353 Bayer 73 Bayluscide Clonitralide Fenasal Niclocide Niclosamide Niclosamide, 2-Aminoethanol (1:1) Phenasal Radewerm Trédémine Yomesan |

Dampfdruck |

0.00000008 [mmHg] <1X10-7 mbar @ 20 °C (7.5X10-8 mm Hg) |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary target of niclosamide ethanolamine salt (NES)?

A1: While the exact mechanism of action of NES as a molluscicide is not fully elucidated in the provided research, it is suggested to be a potent inhibitor of oxidative phosphorylation. [, , ] This inhibition disrupts energy production within the snails, ultimately leading to their death. []

Q2: Does NES exhibit any other biological activities beyond its molluscicidal effects?

A2: Yes, research indicates that NES demonstrates potential in other areas. Studies highlight its ability to reduce urinary albumin excretion in mice models of diabetic kidney disease, improve pathological injury in glomeruli and renal tubules, and provide a protective effect on the liver. [] Furthermore, it has shown promising results in alleviating idiopathic pulmonary fibrosis by modulating specific signaling pathways. []

Q3: What is the molecular formula and weight of NES?

A3: Unfortunately, the provided research papers do not explicitly state the molecular formula and weight of NES. To obtain this information, consult a chemical database or the compound's safety data sheet.

Q4: How does the formulation of NES impact its efficacy in different environments?

A4: Studies demonstrate that the formulation of NES significantly influences its efficacy in various settings. For instance, powder and granule formulations are more suitable for environments with unstable water levels, such as marshlands without water or with fluctuating water levels. [, ] Conversely, formulations like suspension concentrates and wettable powders exhibit superior performance in aquatic environments like ditches and channels. [, ]

Q5: What are some of the common formulations of NES used for snail control, and what are their advantages?

A5: Several NES formulations are employed for snail control, each with its own benefits:

- Dustable powder (DP): Offers ease of application but can be prone to drift. [, ]

- Powder-granule (PG): Combines the adsorption properties of powders with the penetrability of granules. []

- Granules (GR): Suitable for environments with or without water but might have lower initial efficacy compared to DP. [, ]

- Suspension concentrate (SC): Highly effective in aquatic settings and easier to apply than wettable powders. [, ]

- Wettable powder (WP): Effective in water, but dissolution and dispersion can be challenging. [, , ]

Q6: What strategies are being explored to improve the stability and delivery of NES?

A8: Researchers are actively investigating new approaches to enhance NES stability and delivery. One such method involves developing a self-microemulsifying drug delivery system (SMEDDS) for NES. [] This system demonstrates potential in improving the solubility and stability of NES, thereby enhancing its bioavailability and effectiveness. []

Q7: What are the typical methods used to evaluate the molluscicidal activity of NES in laboratory settings?

A9: Laboratory evaluations of NES efficacy often involve immersion tests. [, , , , , , , ] Researchers immerse Oncomelania hupensis snails in various concentrations of NES solutions for specific durations and subsequently assess mortality rates to determine the compound's potency. [, , , , , , , ]

Q8: How effective is NES in controlling snail populations in field settings, and what factors can influence its efficacy?

A10: Field trials have demonstrated the effectiveness of NES in controlling Oncomelania hupensis snail populations, with various formulations yielding varying levels of success. [, , , , , , , , , , , , , , , , , ] Factors influencing efficacy include:

- Snail habitat: NES formulations perform differently in various habitats (marshlands, ditches, rivers). [, , , , , , , , , , , ]

- Application method: Spraying, dusting, and immersion techniques each have varying efficacies. [, , , , , , , , ]

- Environmental factors: Temperature, water flow, and vegetation density can impact NES performance. []

- Snail resistance: While not yet prevalent, the potential for resistance development should be monitored. []

Q9: Has resistance to niclosamide been observed in Oncomelania hupensis populations?

A11: A study investigating the potential for niclosamide resistance in Oncomelania hupensis found no significant changes in the snails' sensitivity to niclosamide after over two decades of extensive use in China. [] This suggests that resistance has not yet become a significant issue. []

Q10: What are the advantages and disadvantages of using plant-based molluscicides like "Luo-wei" compared to NES?

A10: "Luo-wei" offers potential advantages:

- Biodegradability: Being plant-derived, it may pose fewer environmental risks than synthetic molluscicides. [, ]

Q11: What analytical techniques are commonly used to study NES and its effects?

A11: Researchers utilize a variety of analytical techniques to investigate NES:

- High-performance liquid chromatography (HPLC): This method is crucial for determining NES concentration, degradation dynamics in water, and evaluating the stability of different formulations. [, ]

- Gas chromatography-mass spectrometry (GC-MS): This technique is valuable for studying the controlled release of NES from drug delivery systems. []

- Scanning electron microscopy (SEM): SEM helps visualize the morphology and surface characteristics of materials used in NES delivery systems, offering insights into their effectiveness. []

- X-ray photoelectron spectroscopy (XPS): XPS aids in analyzing the elemental composition and chemical states of NES incorporated into delivery systems, providing information on its loading and interactions. []

Q12: How long has NES been used for snail control, and what are some notable milestones in its research and application?

A16: NES has been employed for snail control for several decades in China. [] Key milestones include:

- Early adoption: Recognition of NES as a potent molluscicide and its widespread adoption for schistosomiasis control. []

- Formulation advancements: Development of various NES formulations (wettable powders, granules, suspension concentrates) to improve application and efficacy in diverse environments. [, , , , , , , ]

- Exploration of novel applications: Research exploring the use of NES in drug delivery systems, potentially enhancing its stability and bioavailability for expanded therapeutic applications. []

Q13: What are some examples of cross-disciplinary research involving NES?

A13: The research on NES demonstrates clear interdisciplinary connections:

- Chemistry and Parasitology: Development and optimization of various NES formulations, combining chemical expertise with parasitological knowledge to enhance snail control strategies. [, , , , , , , ]

- Material Science and Drug Delivery: Exploration of novel NES delivery systems, leveraging material science principles to improve its solubility, stability, and targeted delivery for broader therapeutic applications. []

- Environmental Science and Toxicology: Evaluating the ecological impact of NES use, integrating environmental science with toxicological studies to assess and mitigate potential risks to non-target organisms. [, , ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.